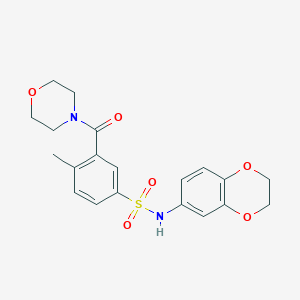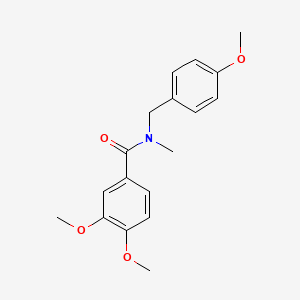
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide acts as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, voltage-gated calcium channels, and TRPV1 receptors. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, increased dopamine release, and inhibition of tumor growth. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have potential therapeutic applications in various fields. However, one limitation of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide is that it may have off-target effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide. One potential direction is to investigate the use of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to investigate the use of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide and its potential off-target effects.
Métodos De Síntesis
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide can be synthesized using various methods, including the reaction of 1-benzylpiperazine with 3-chlorobenzoyl chloride and cyclohexylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-14-5-4-6-15(13-14)19-17(22)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKHOVWLRZSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-cyclohexylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)
![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)
![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)